molecular formula C23H26N2O B2559034 2-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide CAS No. 1396575-87-3

2-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide

Cat. No.: B2559034
CAS No.: 1396575-87-3
M. Wt: 346.474
InChI Key: XUDQWKXUYXOFSD-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide is a useful research compound. Its molecular formula is C23H26N2O and its molecular weight is 346.474. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation and Protective Agents

  • A study on 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides revealed significant antilipidperoxidation activities, suggesting potential as cerebral protective agents. One derivative demonstrated a wide efficacy spectrum in experimental screening assays designed for cerebral protection, highlighting its therapeutic potential (Tatsuoka et al., 1992).

Antimalarial Drug Development

  • N-tert-Butyl isoquine, a 4-aminoquinoline derivative, was developed through a public-private partnership, demonstrating excellent activity against Plasmodium falciparum and rodent malaria parasites. This compound represents a promising antimalarial candidate, derived from affordable and readily available materials (O’Neill et al., 2009).

Dopamine Receptor Ligands

  • Novel, selective dopamine D3 receptor antagonists were synthesized based on N‐alkylated 1,2,3,4‐tetrahydroisoquinoline derivatives, offering potential as tools for dopamine D3‐receptor‐related investigations. These compounds exhibit improved selectivities and affinities, suggesting applications in neuropsychopharmacology (Mach et al., 2004).

Antitumor Activity

  • A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines showed cytotoxicity against various tumor cell lines, with one compound demonstrating effectiveness in a mouse fibrosarcoma assay. This highlights the potential of isoquinoline derivatives in cancer therapy (Houlihan et al., 1995).

Synthesis and Characterization

  • New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, showing sedative action, anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These compounds could have applications in developing new therapeutic agents (Zablotskaya et al., 2013).

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-2-22(20-11-4-3-5-12-20)23(26)24-15-8-9-16-25-17-14-19-10-6-7-13-21(19)18-25/h3-7,10-13,22H,2,14-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDQWKXUYXOFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.